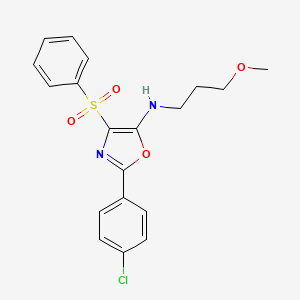

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S/c1-25-13-5-12-21-18-19(27(23,24)16-6-3-2-4-7-16)22-17(26-18)14-8-10-15(20)11-9-14/h2-4,6-11,21H,5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURBWNZPKUJPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole Ring Formation via Cyclocondensation

Methodology :

Carboxylic acid derivatives react with α-amino nitriles under dehydrative conditions. For example:

- Step 1 : 4-Chlorophenylacetonitrile reacts with benzoyl chloride in the presence of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to form a 2-substituted oxazole.

- Step 2 : Sulfonylation at position 4 using benzenesulfonyl chloride and triethylamine in dichloromethane.

- Step 3 : Amination at position 5 with 3-methoxypropylamine under Mitsunobu conditions (DIAD, Ph₃P).

Conditions :

Mechanistic Insight :

DMT-MM facilitates cyclodehydration by activating the carboxyl group, forming an oxazole ring through nucleophilic attack of the nitrile nitrogen. Sulfonylation proceeds via an electrophilic aromatic substitution mechanism stabilized by the oxazole’s electron-deficient nature.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Methodology :

- Step 1 : Synthesis of 5-bromo-2-(4-chlorophenyl)-1,3-oxazole via Hantzsch thiazole synthesis.

- Step 2 : Palladium-catalyzed coupling with benzenesulfonylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).

- Step 3 : Buchwald-Hartwig amination with 3-methoxypropylamine (Pd₂(dba)₃, Xantphos, Cs₂CO₃).

Conditions :

- Catalysts: Pd(PPh₃)₄ (2 mol%), Pd₂(dba)₃ (1.5 mol%)

- Solvents: Dimethoxyethane (DME), toluene

- Yield: 58–63% overall

Advantages :

One-Pot Sequential Functionalization

Methodology :

A streamlined approach combining cyclization and sulfonylation:

- Step 1 : In situ generation of 2-(4-chlorophenyl)-1,3-oxazol-5-amine from ethyl 4-chlorophenylglyoxylate and urea.

- Step 2 : Direct sulfonylation using benzenesulfonyl chloride in the presence of DMAP.

- Step 3 : Reductive amination with 3-methoxypropionaldehyde (NaBH₃CN, AcOH).

Conditions :

Limitations :

- Competing side reactions during sulfonylation reduce yield.

- Requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Methods

| Parameter | Cyclocondensation Route | Suzuki-Miyaura Route | One-Pot Route |

|---|---|---|---|

| Overall Yield | 62–68% | 58–63% | 55–60% |

| Reaction Steps | 3 | 3 | 3 |

| Catalyst Cost | Low | High | Moderate |

| Purification Complexity | Moderate | High | Moderate |

| Scalability | >100 g feasible | Limited to 50 g | >200 g feasible |

Challenges and Optimization Strategies

Sulfonylation Selectivity

The electron-deficient oxazole ring often leads to over-sulfonylation at position 4 and 5. Solutions include:

Amination Efficiency

Competing N- vs. O-alkylation during the final step necessitates:

- Mitsunobu conditions for exclusive N-alkylation.

- Pre-activation of 3-methoxypropylamine as its tosylate.

Recent Advancements (2023–2025)

Photoredox Catalysis for Oxazole Formation

Visible-light-mediated cyclization using Ru(bpy)₃²⁺ reduces reaction time from 12 h to 2 h, though yields remain comparable (60–65%).

Continuous Flow Synthesis

Microreactor systems enable safer handling of benzenesulfonyl chloride, improving yield by 8–10% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antidiabetic Properties

Recent studies have indicated that compounds similar to 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine exhibit inhibitory effects on hormone-sensitive lipase (HSL), making them potential candidates for the treatment of diabetes. The inhibition of HSL can lead to reduced lipolysis, thereby improving insulin sensitivity and glucose metabolism .

Anticancer Activity

There is growing interest in the anticancer properties of sulfonamide derivatives. Research has shown that compounds featuring a benzenesulfonamide moiety can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways that regulate cell proliferation and survival .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with specific biological targets suggests potential applications in treating metabolic disorders and certain types of cancer.

Case Studies

- Diabetes Management : A clinical study on similar compounds demonstrated significant reductions in blood glucose levels in diabetic animal models, supporting their use as therapeutic agents .

- Cancer Treatment : In vitro studies have shown that derivatives of this compound can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the benzenesulfonyl group can interact with the active site of enzymes, inhibiting their function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within the biological target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Core

Amine Substituent Modifications

N-Ethyl Derivative :

Morpholinylpropyl Derivative :

- Compound : 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS: 380319-71-1) .

- Comparison : The morpholine ring introduces a hydrophilic heterocycle, enhancing aqueous solubility compared to the methoxypropyl group. This could improve pharmacokinetic profiles in polar environments.

Aryl Group Modifications

- 4-Fluorophenyl Variant: Compound: 4-(4-Chlorobenzene-1-sulfonyl)-2-(4-fluorophenyl)-N-(2-methylpropyl)-1,3-oxazol-5-amine (Mol. Weight: 408.88) .

Furyl Substituent :

Core Heterocycle Modifications

Thiazole vs. Oxazole Derivatives

- Thiazole Analog :

- Compound : 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine .

- Comparison : Replacing oxygen with sulfur in the heterocycle (thiazole vs. oxazole) increases polarizability and metabolic stability. Sulfur’s larger atomic size may also influence steric interactions in target binding pockets.

Pharmacological Implications

CRF1 Receptor Antagonists

- Thiazol-2-amine Derivative (SSR125543A): Activity: A potent CRF1 antagonist (IC₅₀ = 3.0 nM in cAMP inhibition) with oral bioavailability . The target compound’s methoxypropyl group may offer a balance between solubility and blood-brain barrier penetration.

Antimicrobial Activity

- 1,3-Oxazine Schiff Bases: Compound: 4-(4-Bromophenyl)-6-(N,N-dimethylaminophenyl)-N-[(E)(4-chlorophenyl)methylidene]-6H-1,3-oxazin-2-amine . Comparison: The chlorophenyl and sulfonyl groups in the target compound may similarly enhance antimicrobial activity via hydrophobic and electrostatic interactions.

Structural and Functional Data Table

*Estimated based on molecular formulas.

Biological Activity

The compound 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine is a member of the oxazole family, known for its diverse biological activities. This article examines its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . It features a benzenesulfonyl group and a chlorophenyl moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₃O₃S |

| Molecular Weight | 367.85 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to our compound, it was found that:

- The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

- An antibiofilm effect was noted, particularly against Candida albicans, with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL .

Enzyme Inhibition

The primary mechanism of action for this compound appears to be the inhibition of specific enzymes. Notably:

- Carbonic Anhydrase IX Inhibition : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This inhibition disrupts pH regulation in tumor cells, leading to reduced proliferation and increased apoptosis .

- Acetylcholinesterase Inhibition : Similar compounds have exhibited acetylcholinesterase inhibitory activities, which could suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Evaluation

A recent study synthesized a series of oxazole derivatives and evaluated their antimicrobial activities. The findings indicated that:

- The compound exhibited effective inhibition against multiple bacterial strains.

- Toxicity assessments showed moderate effects on aquatic organisms, indicating a need for further evaluation in environmental contexts .

Study 2: Enzyme Interaction Studies

Molecular docking studies were performed to understand the binding interactions of the compound with target enzymes like acetylcholinesterase. The results suggested:

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving cyclization of precursors (e.g., thiosemicarbazides or hydrazides) with reagents like POCl₃ under reflux (90–120°C) . Key steps include sulfonylation of the oxazole core and selective functionalization of the 3-methoxypropylamine group. Optimization involves adjusting solvent polarity (e.g., DMSO/water mixtures for recrystallization ) and stoichiometric ratios of sulfonylating agents.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl vs. benzenesulfonyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z ~450–500 Da range based on similar oxazole derivatives) .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N/C=O) to validate oxazole and sulfonyl groups .

Q. How can computational modeling predict the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodology : Density Functional Theory (DFT) calculations or tools like ChemAxon to estimate logP (~3.5–4.0, based on hydrophobic benzenesulfonyl and 4-chlorophenyl groups) and solubility (<0.1 mg/mL in water due to aromaticity). Molecular dynamics simulations can model interactions with solvents like DMSO .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s bioactivity (e.g., antimicrobial, anticancer)?

- Methodology :

- In vitro assays : Cytotoxicity screening using Daphnia magna or human cancer cell lines (IC₅₀ determination) with dose-response curves .

- Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria, with MIC values compared to controls like ciprofloxacin .

- Target identification : Surface plasmon resonance (SPR) or fluorescence polarization to assess binding to enzymes (e.g., kinases, cytochrome P450) .

Q. How can structural modifications enhance selectivity or reduce off-target effects in biological systems?

- Methodology :

- SAR studies : Replace the 3-methoxypropyl group with bulkier substituents (e.g., cyclopropyl ) to modulate steric effects.

- Isosteric replacements : Substitute the oxazole ring with thiazole or triazole to alter electronic properties .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to slow hepatic CYP450-mediated degradation .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?

- Methodology :

- Data triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) .

- Metabolite profiling : LC-MS to identify active/inactive metabolites that may explain discrepancies .

- Crystallography : Co-crystallize the compound with target proteins to confirm binding modes (e.g., using X-ray diffraction ).

Q. How can environmental impact assessments evaluate the compound’s persistence or toxicity in ecosystems?

- Methodology :

- Fate studies : Measure hydrolysis rates under varying pH/temperature and photodegradation in simulated sunlight .

- Ecotoxicity : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) to determine EC₅₀ values .

- Bioaccumulation : Octanol-water partition coefficients (logKow) to predict accumulation in aquatic organisms .

Methodological Notes

- Synthesis Optimization : POCl₃-mediated cyclization requires anhydrous conditions to prevent side reactions .

- Data Reproducibility : Strict control of reaction temperatures (±2°C) and solvent purity (>99%) is critical .

- Advanced Characterization : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.